molecular formula C16H16O5S B2577463 2-[[4-(4-Methoxyphenyl)sulfonylphenoxy]methyl]oxirane CAS No. 297138-40-0

2-[[4-(4-Methoxyphenyl)sulfonylphenoxy]methyl]oxirane

Cat. No.: B2577463
CAS No.: 297138-40-0
M. Wt: 320.36
InChI Key: SBSRCSIBMKDION-UHFFFAOYSA-N
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Description

2-[[4-(4-Methoxyphenyl)sulfonylphenoxy]methyl]oxirane is a complex organic compound characterized by its unique molecular structure. This compound contains a three-membered oxirane ring, a sulfonyl group, and a methoxyphenyl group, making it a versatile molecule in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-(4-Methoxyphenyl)sulfonylphenoxy]methyl]oxirane typically involves the reaction of 4-(4-methoxyphenyl)sulfonylphenol with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[[4-(4-Methoxyphenyl)sulfonylphenoxy]methyl]oxirane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

2-[[4-(4-Methoxyphenyl)sulfonylphenoxy]methyl]oxirane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-[[4-(4-Methoxyphenyl)sulfonylphenoxy]methyl]oxirane involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to potential biological effects. The sulfonyl group also plays a role in modulating the compound’s reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • 2-[(4-Chlorophenyl)aminomethyl]-6-methoxyphenol
  • 2-[(4-Methoxyanilino)methyl]phenol
  • 2-(Anilinomethyl)phenol

Uniqueness

2-[[4-(4-Methoxyphenyl)sulfonylphenoxy]methyl]oxirane stands out due to its unique combination of an oxirane ring, a sulfonyl group, and a methoxyphenyl group.

Properties

IUPAC Name

2-[[4-(4-methoxyphenyl)sulfonylphenoxy]methyl]oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O5S/c1-19-12-2-6-15(7-3-12)22(17,18)16-8-4-13(5-9-16)20-10-14-11-21-14/h2-9,14H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBSRCSIBMKDION-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)OCC3CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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